molecular formula C11H15NO B011683 n-ethyl-n-(oxiran-2-ylmethyl)aniline CAS No. 19614-67-6

n-ethyl-n-(oxiran-2-ylmethyl)aniline

Cat. No.: B011683
CAS No.: 19614-67-6
M. Wt: 177.24 g/mol
InChI Key: VRCFZKKIBKCDQH-UHFFFAOYSA-N
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Description

N-(2,3-Epoxypropyl)-N-ethylaniline is an organic compound characterized by the presence of an epoxy group attached to a propyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Epoxypropyl)-N-ethylaniline typically involves the reaction of aniline derivatives with epichlorohydrin under basic conditions. The process can be summarized as follows:

    Reaction with Epichlorohydrin: Aniline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This step results in the formation of an intermediate, N-(2-hydroxy-3-chloropropyl)aniline.

    Cyclization: The intermediate undergoes cyclization to form the epoxy group, yielding N-(2,3-Epoxypropyl)-N-ethylaniline.

Industrial Production Methods

Industrial production of N-(2,3-Epoxypropyl)-N-ethylaniline follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Epoxypropyl)-N-ethylaniline undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening: The epoxy group is highly reactive and can undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Substitution Reactions: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

    Amino Alcohols: Ring-opening with amines results in the formation of amino alcohols.

    Hydroxy Derivatives: Reaction with water or alcohols yields hydroxy derivatives.

    Substituted Anilines: Electrophilic aromatic substitution leads to various substituted anilines.

Scientific Research Applications

N-(2,3-Epoxypropyl)-N-ethylaniline has diverse applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials, including polymers and resins.

    Pharmaceuticals: It is explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Catalysis: The compound’s unique structure makes it useful in catalytic processes, including asymmetric synthesis and polymerization reactions.

Mechanism of Action

The mechanism of action of N-(2,3-Epoxypropyl)-N-ethylaniline primarily involves the reactivity of its epoxy group. The epoxy group is electrophilic and can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in organic synthesis and catalysis. The aniline moiety can also participate in aromatic substitution reactions, further expanding its utility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Epoxypropyl)diphenylamine: Similar in structure but with diphenylamine instead of aniline.

    N-(2,3-Epoxypropyl)phthalimide: Contains a phthalimide group instead of aniline.

    N-(2,3-Epoxypropyl)-4,5,6,7-tetrahydroindole: Features a tetrahydroindole moiety.

Uniqueness

N-(2,3-Epoxypropyl)-N-ethylaniline is unique due to the presence of both an epoxy group and an aniline moiety. This combination imparts distinct reactivity and versatility, making it valuable in various chemical processes. Its ability to undergo both nucleophilic ring-opening and aromatic substitution reactions sets it apart from other similar compounds.

Properties

CAS No.

19614-67-6

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-ethyl-N-(oxiran-2-ylmethyl)aniline

InChI

InChI=1S/C11H15NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

VRCFZKKIBKCDQH-UHFFFAOYSA-N

SMILES

CCN(CC1CO1)C2=CC=CC=C2

Canonical SMILES

CCN(CC1CO1)C2=CC=CC=C2

Key on ui other cas no.

19614-67-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (2.5 mL, 1.5 eq.) was added to a solution 3-(ethyl-phenyl-amino)-propane-1,2-diol (4.22 g, 21.6 mmol) and triethylamine (9.03 mL, 3.0 eq.) in dichloromethane (20 mL) at −30 to −35° C. and the resulting mixture was stirred and warmed to 0° C. The reaction was quenched by sat. NaHCO3 (30 mL) and the separated aqueous phase was extracted with 2×20 mL CH2Cl2 and 20 mL EtOAc. The combined extracts were dried over Na2SO4, filtered and concentrated. The residue was dissolved in MeOH (30 mL) and treated with NaOMe (2.3 g, 2.0 eq.) at 65-70° C. for 3 h. After cooling to room temperature, the mixture was diluted with sat. NaHCO3 (50 mL) and extracted with 3×30 mL of EtOAc. The combined extracts were dried over Na2SO4, filtered and concentrated and the product was purified by chromatography (10% EtOAc/hexanes) to give ethyl-oxiranylmethyl-phenyl-amine (1.72 g, 45%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
9.03 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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